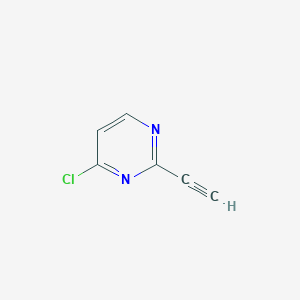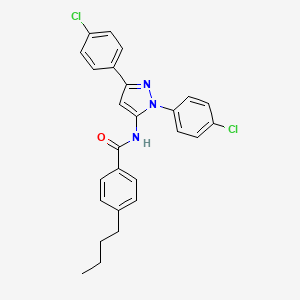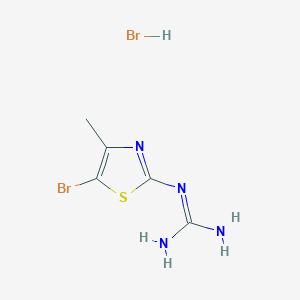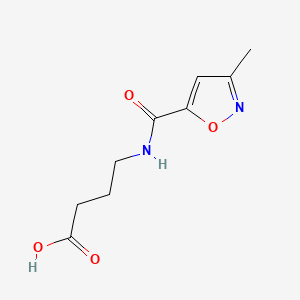![molecular formula C7H10F2O B1650816 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 1207557-25-2](/img/structure/B1650816.png)
5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane
Overview
Description
5,5-Difluoro-1-methyl-7-oxabicyclo[410]heptane is a bicyclic compound with the molecular formula C7H10F2O It is characterized by the presence of two fluorine atoms and an oxygen atom within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a suitable bicyclic precursor using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its fluorine atoms and bicyclic structure. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Lacks the fluorine atoms and has different reactivity and applications.
1-Methyl-7-oxabicyclo[4.1.0]heptane: Similar structure but without the fluorine atoms, leading to different chemical properties.
5,5-Difluoro-7-oxabicyclo[4.1.0]heptane: Similar but lacks the methyl group, affecting its reactivity and applications.
Uniqueness
5,5-Difluoro-1-methyl-7-oxabicyclo[41
Properties
IUPAC Name |
5,5-difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c1-6-3-2-4-7(8,9)5(6)10-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTWRMJACWUALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695075 | |
| Record name | 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207557-25-2 | |
| Record name | 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1650736.png)
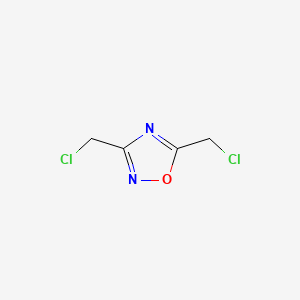
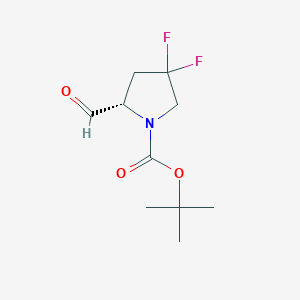

![3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B1650743.png)
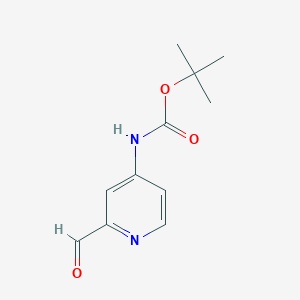
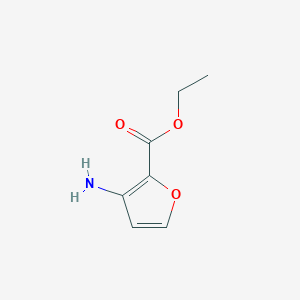
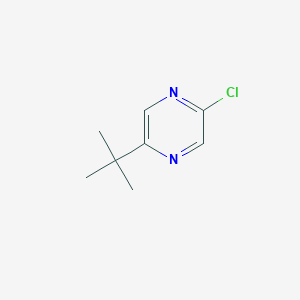
![4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B1650747.png)
![3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one](/img/structure/B1650750.png)
